molecular formula C5H7Br2N3O2 B1379724 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide CAS No. 1788624-79-2

2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide

Cat. No.: B1379724
CAS No.: 1788624-79-2
M. Wt: 300.94 g/mol
InChI Key: DMNPVYBPDPZQGN-UHFFFAOYSA-N
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Description

“2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide” is a compound that contains a pyrazole ring, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Scientific Research Applications

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazoles, including compounds similar to "2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide," have been synthesized using various methods, such as reactions under microwave conditions, and have shown a wide range of biological activities. These activities include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This suggests that the specific compound could potentially have similar applications in agrochemical and pharmaceutical fields (Sheetal et al., 2018).

Chemistry of Pyrazoline Derivatives

Pyrazoline derivatives are valuable as building blocks in the synthesis of heterocyclic compounds. Their reactivity has been exploited to develop various heterocycles like pyrazolo-imidazoles, thiazoles, and more. This underscores the importance of pyrazoline derivatives in synthesizing compounds with potential applications in dyes and heterocyclic chemistry, suggesting possible research directions for "this compound" (M. A. Gomaa & H. Ali, 2020).

Synthesis and Chemistry of Hexasubstituted Pyrazolines

Research on pyrazoline derivatives has led to the development of methods for synthesizing highly substituted pyrazolines, which are of interest due to their potential applications in organic chemistry and as intermediates in the synthesis of more complex molecules. This highlights the versatility and utility of pyrazoline derivatives in synthetic organic chemistry, potentially including compounds like "this compound" (A. Baumstark et al., 2013).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives have been extensively studied for their diverse biological properties, leading to significant interest in their therapeutic applications. They exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This broad spectrum of pharmacological effects suggests that specific pyrazoline derivatives, such as "this compound," could be explored for similar therapeutic benefits (M. Shaaban et al., 2012).

Biochemical Analysis

Biochemical Properties

2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, thereby affecting neurotransmission. Additionally, this compound may interact with other enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activities and influencing cellular redox balance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s interaction with acetylcholinesterase can lead to altered neurotransmitter levels, impacting cell signaling and communication . Furthermore, its potential role in modulating oxidative stress responses can affect gene expression related to antioxidant defense mechanisms. In metabolic pathways, this compound may influence the activity of key metabolic enzymes, thereby altering cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. Its interaction with acetylcholinesterase involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound may interact with other enzymes through similar binding mechanisms, either inhibiting or activating their activities. These interactions can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic regulation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound may lead to sustained inhibition of acetylcholinesterase activity, resulting in persistent changes in neurotransmitter levels and cellular signaling . In in vivo studies, the compound’s effects may be influenced by factors such as metabolic rate and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, it may lead to toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses beyond this range can cause detrimental effects. These findings highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase and other enzymes involved in oxidative stress responses can influence the overall metabolic balance within cells . Additionally, it may affect the levels of key metabolites, such as acetylcholine and reactive oxygen species, thereby modulating cellular metabolism and energy production . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, it can interact with binding proteins that influence its localization and distribution within different cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms for optimizing therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the synaptic cleft in neuronal cells, where it can interact with acetylcholinesterase and modulate cholinergic signaling . Additionally, its localization within mitochondria or other organelles involved in oxidative stress responses can influence its effects on cellular metabolism and redox balance . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .

Properties

IUPAC Name

2-(5-amino-4-bromopyrazol-1-yl)acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2.BrH/c6-3-1-8-9(5(3)7)2-4(10)11;/h1H,2,7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNPVYBPDPZQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)N)CC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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